4,4'-(thiophen-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) is a heterocyclic compound that features a unique structure combining a thienyl group with pyrazole rings
Preparation Methods
The synthesis of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) typically involves a multi-component reaction. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction is usually carried out at room temperature, and the product is obtained in high yields through simple filtration . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) involves its interaction with cellular components. In cancer cells, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) can be compared to other bis(pyrazolyl)methane derivatives. Similar compounds include:
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): This compound has similar structural features but with different substituents on the aromatic ring.
Bis(pyrazolyl)methanes: These compounds share the pyrazole ring structure and have been studied for their biological activities and applications in various fields. The uniqueness of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) lies in the presence of the thienyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O2S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-thiophen-2-ylmethyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H14N4O2S/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) |
InChI Key |
SPJJRNQSPPKUHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
Origin of Product |
United States |
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